3-(4-methoxyphenyl)-5-(methylthio)-1-(3-nitrobenzoyl)-1H-1,2,4-triazole
Overview
Description
3-(4-methoxyphenyl)-5-(methylthio)-1-(3-nitrobenzoyl)-1H-1,2,4-triazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-5-(methylthio)-1-(3-nitrobenzoyl)-1H-1,2,4-triazole is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of cells. It may also interfere with the synthesis of DNA and RNA, which are essential for the growth and division of cells.
Biochemical and physiological effects:
Studies have shown that this compound has both biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to have antitumor activity against various cancer cell lines. In addition, the compound has been found to have antioxidant properties and may protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(4-methoxyphenyl)-5-(methylthio)-1-(3-nitrobenzoyl)-1H-1,2,4-triazole in lab experiments is its potential as a broad-spectrum antimicrobial and antitumor agent. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Future Directions
There are several future directions for the study of 3-(4-methoxyphenyl)-5-(methylthio)-1-(3-nitrobenzoyl)-1H-1,2,4-triazole. One direction is to further investigate its mechanism of action and optimize its use as an antimicrobial and antitumor agent. Another direction is to explore its potential as a corrosion inhibitor and ligand for metal complexes. Additionally, the compound could be studied for its potential use in other fields, such as agriculture and environmental science.
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. Its antimicrobial, antitumor, and antifungal properties, as well as its antioxidant properties, make it a promising compound for further study. However, its mechanism of action is not fully understood, which presents a challenge for optimizing its use in experiments.
Scientific Research Applications
3-(4-methoxyphenyl)-5-(methylthio)-1-(3-nitrobenzoyl)-1H-1,2,4-triazole has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antitumor, and antifungal properties. The compound has also been studied for its potential use as a corrosion inhibitor and as a ligand for metal complexes.
properties
IUPAC Name |
[3-(4-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4S/c1-25-14-8-6-11(7-9-14)15-18-17(26-2)20(19-15)16(22)12-4-3-5-13(10-12)21(23)24/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZRDYKEKXFIKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=N2)SC)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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